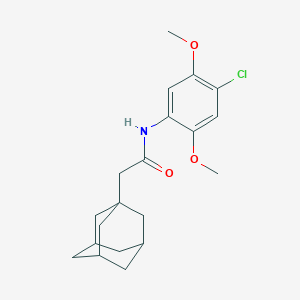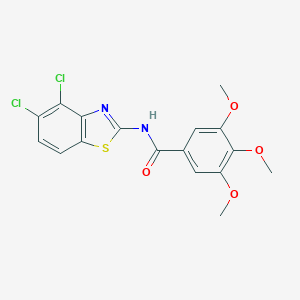![molecular formula C18H18N2O4 B251313 N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as IBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBN-1 is a small molecule that belongs to the class of benzodioxole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide is still not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Moreover, this compound has been found to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, this compound is relatively easy to synthesize using various methods. However, this compound also has some limitations, including its low water solubility, which may affect its bioavailability in vivo. Moreover, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide. One of the potential directions is the development of this compound-based materials for various applications, including sensors, optoelectronics, and energy storage devices. Another potential direction is the optimization of this compound for its biological activities, including the development of more potent and selective inhibitors of HDACs and NF-κB. Moreover, the development of this compound-based prodrugs for the treatment of cancer and inflammatory diseases is another potential direction for future research.
Métodos De Síntesis
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most commonly used method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. In this method, 4-bromo-N-(4-bromophenyl)benzamide is reacted with 4-isobutyrylamino-phenylboronic acid in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
N-[4-(2-methylpropanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-4-6-14(7-5-13)20-18(22)12-3-8-15-16(9-12)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
IDOLGHUKGNNYJC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Solubilidad |
0.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
